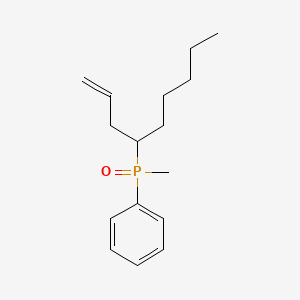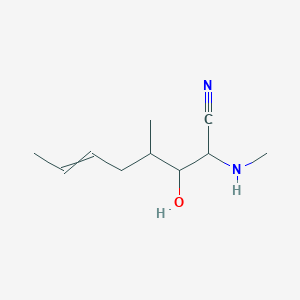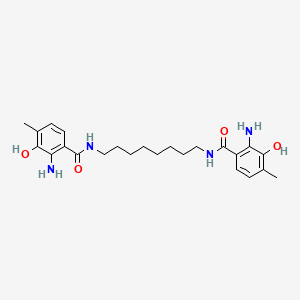![molecular formula C16H21N3O3 B14402899 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclohexene ring, and various functional groups
Preparation Methods
The synthesis of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.
Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Functional Group Addition: The ethoxy and propylcarbonimidoyl groups can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins or receptors.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one include other pyrimidine derivatives and cyclohexene-containing compounds These compounds may share some chemical properties but differ in their specific functional groups and overall structure
Some similar compounds include:
- 2-[(E)-N-methoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one
- 2-[(E)-N-ethoxy-C-butylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one
- 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-ol
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21N3O3/c1-3-5-13(19-22-4-2)16-14(20)6-11(7-15(16)21)12-8-17-10-18-9-12/h8-11,20H,3-7H2,1-2H3/b19-13+ |
InChI Key |
HEZJBXMBIMARSK-CPNJWEJPSA-N |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CN=CN=C2)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CN=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


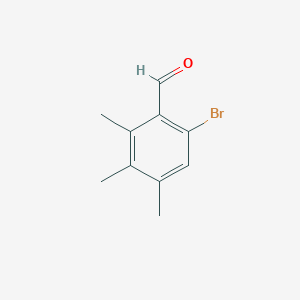
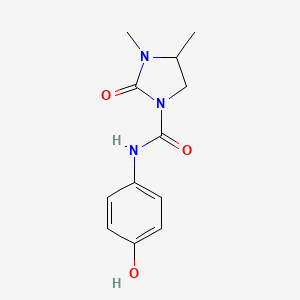
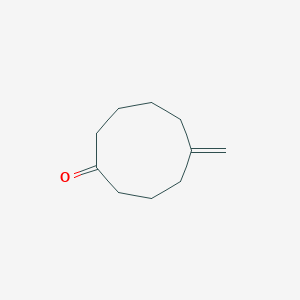

![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
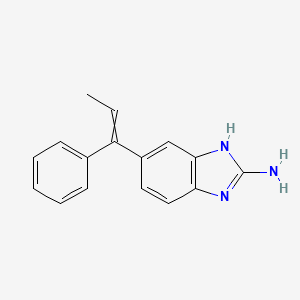
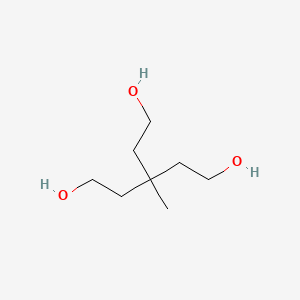
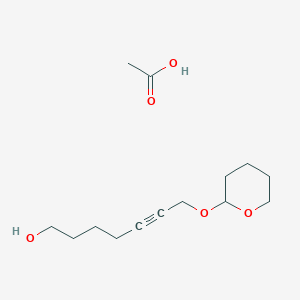
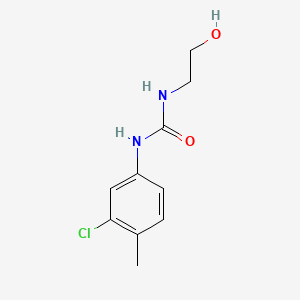
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
